Manganese(2+) neoundecanoate
CAS No.: 93918-15-1
Cat. No.: VC16968836
Molecular Formula: C22H42MnO4
Molecular Weight: 425.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93918-15-1 |
|---|---|
| Molecular Formula | C22H42MnO4 |
| Molecular Weight | 425.5 g/mol |
| IUPAC Name | 8,8-dimethylnonanoate;manganese(2+) |
| Standard InChI | InChI=1S/2C11H22O2.Mn/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
| Standard InChI Key | YYMFMPUXXGUJSA-UHFFFAOYSA-L |
| Canonical SMILES | CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Mn+2] |
Introduction
Chemical Identity and Structural Characterization
Manganese(2+) neodecanoate (CAS 84962-58-3; EINECS 284-756-9) is an organomanganese compound with the molecular formula C₂₀H₃₈MnO₄ and a molecular weight of 397.5 g/mol . The IUPAC name, 7,7-dimethyloctanoate; manganese(2+), reflects its branched alkyl carboxylate structure. X-ray crystallography and spectroscopic data confirm a bidentate coordination geometry, where the manganese(II) ion is chelated by two neodecanoate anions via their carboxylate groups .
Molecular Architecture
The neodecanoate ligand (C₁₀H₁₉O₂⁻) features a highly branched alkyl chain, specifically a 7,7-dimethyloctanoate structure. This branching enhances solubility in nonpolar solvents and stability in polymer matrices . The Mn(II) center adopts a distorted octahedral geometry, as evidenced by UV/vis and electron paramagnetic resonance (EPR) studies .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₃₈MnO₄ |
| Molecular Weight | 397.5 g/mol |
| Coordination Geometry | Distorted Octahedral |
| CAS Number | 84962-58-3 |
Synthesis and Industrial Production
Manganese(2+) neodecanoate is synthesized via a metathesis reaction between sodium neodecanoate and manganese sulfate in aqueous or organic media . The process yields either a solid (95% purity) or a liquid formulation (50–80% active content) depending on solvent removal protocols. Industrial grades typically contain 6–12% manganese by weight, optimized for catalytic efficiency .
Reaction Mechanism
The synthesis proceeds as follows:
Sodium sulfate is removed by filtration, and the product is stabilized in mineral spirits for commercial distribution .
Physicochemical Properties
Solubility and Stability
The compound is insoluble in water but miscible with organic solvents such as toluene, styrene, and methyl methacrylate . Its stability under aerobic conditions is attributed to the protective neodecanoate ligands, which prevent oxidation of Mn(II) to Mn(III) .
Table 2: Physical and Hazardous Properties
| Property | Value |
|---|---|
| Solubility in Water | Insoluble |
| Flammability | Flammable (liquid/solid form) |
| Decomposition Products | CO, CO₂ |
| Heavy Metal Limits | ≤20 mg/kg (Pb), ≤3 mg/kg (As) |
Catalytic Applications in Polymerization
Manganese(2+) neodecanoate is a critical initiator in radical polymerization reactions, particularly in epoxy resin curing systems. It activates alkyl hydroperoxides (e.g., cumene hydroperoxide) to generate free radicals, initiating crosslinking in styrene and methacrylate resins .
Reaction Kinetics and Mechanism
In contrast to cobalt-based catalysts, manganese neodecanoate exhibits a prolonged lag phase (30–90 minutes) before rapid autoacceleration of polymerization. This behavior is linked to its redox cycling between Mn(II) and Mn(III) states . Raman spectroscopy studies show that the resting state in resin mixtures remains Mn(II), which oxidizes transiently to Mn(III) upon interaction with hydroperoxides .
Table 3: Comparative Catalytic Performance
| Catalyst | Lag Phase (min) | Autoacceleration Rate |
|---|---|---|
| Mn(neodecanoate)₂ | 30–90 | High |
| Co(II)(2-ethylhexanoate)₂ | <10 | Moderate |
Future Directions and Innovations
Recent advances focus on modifying the neodecanoate ligand to enhance catalytic selectivity. Hybrid systems combining manganese neodecanoate with N,N',N''-trimethyl-1,4,7-triazacyclononane (tmtacn) ligands show promise in tuning polymerization kinetics .
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